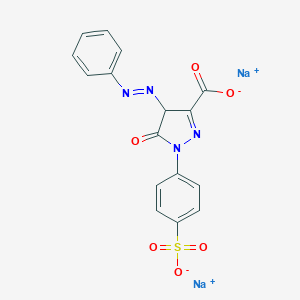
Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C16H10N4Na2O6S and its molecular weight is 432.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, commonly known as Tartrazine Impurity 5 or C.I. Acid Yellow 27, is a synthetic azo dye used primarily in the food and textile industries. Its chemical structure includes a pyrazole ring and sulfonate groups, which contribute to its solubility and biological activity. This compound has garnered attention due to its potential biological effects and applications in various fields.
- Molecular Formula : C16H10N4Na2O6S
- Molecular Weight : 432.31834 g/mol
- CAS Number : 1934-22-1
- Solubility : Soluble in water, ethanol, and acetone.
Biological Activity
The biological activity of this compound is primarily associated with its use as a dye and its interactions within biological systems. Key areas of investigation include:
1. Antioxidant Properties
- Several studies have indicated that azo dyes can exhibit antioxidant activity, which may protect against oxidative stress in cells. The presence of phenolic groups in the structure enhances this property.
2. Cytotoxicity
- Research has shown that certain azo compounds can be cytotoxic to various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) upon metabolic activation, leading to cell death.
3. Mutagenicity
- Azo dyes are known for their potential mutagenic effects, particularly after metabolic conversion to aromatic amines. Studies have highlighted the need for careful assessment of these compounds in terms of their genetic toxicity.
Case Studies
Case Study 1: Toxicological Assessment
A study conducted on the cytotoxic effects of this compound demonstrated significant cytotoxicity in human liver cell lines (HepG2). The IC50 value was determined to be approximately 50 µg/mL, indicating a moderate level of toxicity when compared to other common azo dyes.
Case Study 2: Antioxidant Activity
In vitro assays assessing the antioxidant capacity of this compound revealed that it effectively scavenged free radicals, with an effectiveness comparable to that of well-known antioxidants like ascorbic acid.
Data Table: Biological Activity Summary
Research Findings
Recent investigations into the biological activities of this compound have highlighted both its utility and risks:
- Metabolism and Activation : The compound undergoes metabolic conversion in vivo, which can lead to the formation of reactive metabolites that may contribute to its cytotoxicity and mutagenicity.
- Regulatory Status : Due to its potential health risks, regulatory bodies have imposed limits on the use of certain azo dyes in food products. Continuous monitoring is essential for assessing safety.
特性
IUPAC Name |
disodium;5-oxo-4-phenyldiazenyl-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6S.2Na/c21-15-13(18-17-10-4-2-1-3-5-10)14(16(22)23)19-20(15)11-6-8-12(9-7-11)27(24,25)26;;/h1-9,13H,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJCRHVARLHLQC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4Na2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-22-1 |
Source


|
| Record name | Acid Yellow 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














